4-(5-Fluoropyrimidin-2-yl)phenol
Description
4-(5-Fluoropyrimidin-2-yl)phenol is a fluorinated pyrimidine derivative characterized by a phenol group attached to the 4-position of a pyrimidine ring, with a fluorine atom at the 5-position of the pyrimidine core. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H7FN2O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H |
InChI Key |
SJEZWFVQKYSHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(5-Fluoropyrimidin-2-yl)phenol with key analogs identified in the literature, focusing on substituents, synthesis, physical properties, and biological activity.
Structural and Functional Group Variations
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol
- Substituents: Fluorophenyl, isopropyl, methylsulfonylamino, and hydroxymethyl groups .
- Molecular Weight : 353.41 g/mol .
- Synthesis : Multi-step reactions involving Suzuki coupling and catalytic hydrogenation, with yields up to 82% .
3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol
- Substituents: Bromine at pyrimidine C5, pyrrolidinyl at C4, and phenolic hydroxyl .
- Synthesis: Achieved via nucleophilic substitution of 5-bromo-2-chloropyrimidine with 3-aminophenol .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Physicochemical Properties
*Estimated based on structural analogs.
Structural and Crystallographic Insights
- Hydrogen Bonding: Phenolic –OH groups (e.g., in and ) participate in intramolecular H-bonding, stabilizing planar conformations critical for target interaction .
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions dominate in fluoropyrimidine crystals, influencing solubility and melting points .
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. For 4-(5-fluoropyrimidin-2-yl)phenol, this method typically involves coupling a halogenated 5-fluoropyrimidine derivative with 4-hydroxyphenylboronic acid.
Substrate Selection
-
Aryl Halide : 2-Chloro-5-fluoropyrimidine (CAS 38275-56-4) serves as the electrophilic partner due to its high reactivity in cross-coupling reactions.
-
Boronic Acid : 4-Hydroxyphenylboronic acid (CAS 24048-25-3) provides the phenolic component while maintaining compatibility with coupling conditions.
Catalytic System
A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is employed at 1.5–5 mol% loading. The base K₃PO₄ (1.5 equiv) in a dioxane/water solvent system (4:1 v/v) enables efficient transmetallation and reductive elimination.
Experimental Procedure
-
Combine 2-chloro-5-fluoropyrimidine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (1.5 mol%), and K₃PO₄ (1.5 equiv) in degassed dioxane/water.
-
Reflux at 100°C under nitrogen for 8–12 hours.
-
Extract with ethyl acetate, concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Advantages and Limitations
-
Advantages : High regioselectivity, mild conditions, and compatibility with free hydroxyl groups.
-
Limitations : Requires anhydrous conditions and expensive palladium catalysts. Boronic acid instability in aqueous media may necessitate in situ protection.
Nucleophilic Aromatic Substitution
Reaction Mechanism
Nucleophilic aromatic substitution (SNAr) leverages the electron-deficient nature of fluoropyrimidines. The phenolic oxygen acts as a nucleophile, displacing a leaving group (e.g., chloride) from the pyrimidine ring.
Substrate Design
-
Electrophilic Component : 2,4-Dichloro-5-fluoropyrimidine (CAS 2929-71-9) allows selective substitution at the 2-position due to the activating effect of the 5-fluoro group.
-
Nucleophile : Phenol (CAS 108-95-2) deprotonated by K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMSO or DMF.
Optimization Insights
Procedure
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) and phenol (1.2 equiv) in DMSO.
-
Add Cs₂CO₃ (2.0 equiv) and heat at 100°C for 18 hours.
-
Quench with water, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Yield : 60–72%.
Challenges and Solutions
-
Challenge : Competing substitution at the 4-position of pyrimidine.
-
Solution : Use sterically hindered bases (e.g., DBU) or orthogonal protecting groups for the phenol.
Ullmann-Type Coupling
Copper-Catalyzed Arylation
Ullmann coupling facilitates the direct attachment of phenol to fluoropyrimidine via a copper-catalyzed C–O bond formation.
Substrates and Catalysts
Reaction Conditions
-
Solvent : Toluene or DMF at 120°C.
-
Base : K₂CO₃ (2.0 equiv) to deprotonate the phenol.
Synthetic Protocol
-
Mix 2-bromo-5-fluoropyrimidine (1.0 equiv), 4-hydroxybenzaldehyde (1.1 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv) in toluene.
-
Heat at 120°C for 24 hours under argon.
-
Filter, concentrate, and reduce the aldehyde to phenol using NaBH₄ in methanol.
Trade-offs
-
Pros : Avoids boronic acid precursors; suitable for electron-rich pyrimidines.
-
Cons : Longer reaction times and moderate yields compared to palladium-based methods.
Multi-Step Convergent Synthesis
Stepwise Assembly
This approach constructs the fluoropyrimidine and phenol modules separately before coupling.
Fluoropyrimidine Synthesis
Phenolic Component Preparation
Final Coupling
Use Heck or Buchwald-Hartwig amination to link the modules, followed by deprotection to yield the target compound.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Temperature | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 75–89 | 100°C | High regioselectivity |
| Nucleophilic Substitution | Cs₂CO₃ | 60–72 | 100°C | No boronic acid required |
| Ullmann Coupling | CuI/1,10-phenanthroline | 50–65 | 120°C | Direct C–O bond formation |
| Convergent Synthesis | POCl₃, NaBH₄ | 40–55 | Multiple steps | Modular flexibility |
Q & A
Q. What are the optimal synthetic routes for 4-(5-Fluoropyrimidin-2-yl)phenol, and how can reaction yields be improved?
Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) under basic conditions. A common approach reacts a fluoropyrimidine derivative with phenol using bases like NaH or NaNH₂ to activate the phenolic hydroxyl group . For higher yields, metal-free conditions with β-CF₃ aryl ketones have been proposed, achieving >85% efficiency under mild temperatures (60–80°C) .
Q. Key Reaction Conditions Table
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| NAS with NaH | Pyrimidine derivative, DMF, 80°C | 60–70 | |
| Metal-free synthesis | β-CF₃ ketone, K₂CO₃, DMSO, 60°C | >85 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of 4-(5-Fluoropyrimidin-2-yl)phenol?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling in pyrimidine at δ ~8.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXD) resolve crystal packing and hydrogen-bonding networks .
- IR Spectroscopy : Confirms phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .
Q. How do substituents on the pyrimidine ring influence the compound’s solubility and stability?
Answer: The 5-fluoro group enhances electronegativity, reducing solubility in polar solvents but improving thermal stability. Para-substituted phenols increase π-π stacking, as seen in analogs with melting points >200°C . Solubility can be modulated via co-solvents (e.g., DMSO:water mixtures) .
Advanced Research Questions
Q. How is 4-(5-Fluoropyrimidin-2-yl)phenol utilized in designing kinase inhibitors?
Answer: The fluoropyrimidine core acts as a ATP-binding site mimic in kinase inhibition. For example, derivatives with N2,N4-diamino substitutions (e.g., CDK2/CDK9 inhibitors) show IC₅₀ values <100 nM. Substituent optimization (e.g., methyl or chloro groups) enhances selectivity .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?
Answer:
- Substituent Screening : Electron-withdrawing groups (e.g., -F, -CF₃) improve binding affinity to hydrophobic kinase pockets .
- Scaffold Hybridization : Fusion with chromeno-pyrimidine systems (e.g., chromeno[2,3-d]pyrimidine) increases π-stacking interactions .
- Pharmacophore Modeling : Computational tools (e.g., molecular docking) validate interactions with residues like Lys33 in CDK2 .
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural validation?
Answer:
Q. What computational approaches predict the drug-likeness of 4-(5-Fluoropyrimidin-2-yl)phenol derivatives?
Answer:
Q. What challenges arise in crystallographic analysis of fluorinated pyrimidines, and how are they mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
